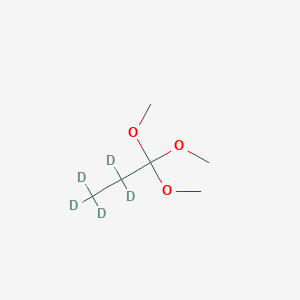

1,1,1-Trimethoxypropane-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1219803-49-2 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

139.20 g/mol |

IUPAC Name |

1,1,1,2,2-pentadeuterio-3,3,3-trimethoxypropane |

InChI |

InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3/i1D3,5D2 |

InChI Key |

ZGMNAIODRDOMEK-RPIBLTHZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(OC)(OC)OC |

Canonical SMILES |

CCC(OC)(OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trimethoxypropane-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trimethoxypropane, a member of the orthoester family, serves as a valuable intermediate in organic synthesis. Its deuterated isotopologue, 1,1,1-Trimethoxypropane-d5, is of significant interest for use as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic studies within the fields of drug discovery and development. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling precise quantification and metabolic tracking. This document outlines a proposed method for the synthesis of this compound and provides a summary of the characterization data for its non-deuterated counterpart.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, which is then further reacted with an excess of the alcohol to yield the desired orthoester. In this proposed synthesis, the readily available Propionitrile-d5 is reacted with methanol (B129727) in the presence of an acid catalyst.

Proposed Reaction Scheme

The proposed synthesis of this compound from Propionitrile-d5 is illustrated in the following workflow:

A Technical Guide to 1,1,1-Trimethoxypropane-d5: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability

Currently, 1,1,1-Trimethoxypropane-d5 is not a standard catalog item from major chemical suppliers. However, researchers can procure this compound through companies specializing in the custom synthesis of isotopically labeled molecules. These companies offer expertise in deuteration and can synthesize this compound to specified isotopic enrichment levels and purity.

Physicochemical Properties

The physicochemical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, with the primary difference being its molecular weight. The properties of 1,1,1-Trimethoxypropane are provided below for reference.

| Property | Value | Reference |

| CAS Number | 24823-81-2 | [1] |

| Molecular Formula | C₆H₁₄O₃ | [1] |

| Molecular Weight | 134.17 g/mol | [1][2] |

| Boiling Point | 104.5 °C at 760 mmHg | [1][3] |

| Density | 0.9 g/cm³ | [1] |

| Flash Point | 25.4 °C | [1] |

| Refractive Index | 1.393 | [1] |

For this compound (C₆H₉D₅O₃), the predicted molecular weight would be approximately 139.20 g/mol .

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be achieved by adapting known methods for orthoester synthesis, utilizing a deuterated starting material. A common route to orthoesters is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst. For the d5-analog, a deuterated propanenitrile would be the logical starting material.

Reaction:

Propionitrile-d5 reacts with methanol (B129727) in the presence of hydrogen chloride to yield this compound.

Experimental Protocol:

-

Preparation of Reagents:

-

Anhydrous methanol is essential for this reaction.

-

Dry hydrogen chloride gas is bubbled through anhydrous methanol to generate a methanolic HCl solution.

-

Propionitrile-d5 is obtained from a custom synthesis provider or synthesized via established deuteration methods.

-

-

Reaction Setup:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube is charged with anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled in an ice bath.

-

Propionitrile-d5 is added to the cooled methanol.

-

-

Reaction Execution:

-

Dry hydrogen chloride gas is bubbled through the stirred solution while maintaining the temperature at 0-5 °C.

-

After saturation with HCl, the reaction mixture is sealed and allowed to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by GC-MS.

-

-

Work-up and Purification:

-

The reaction mixture is concentrated under reduced pressure to remove excess methanol and HCl.

-

The residue is taken up in a non-polar solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.

-

Characterization and Quality Control

The successful synthesis and purity of this compound must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the structure of the molecule and to determine the degree of deuteration at the non-deuterated positions. The absence or significant reduction of signals corresponding to the ethyl group protons would be expected.

-

²H NMR: The deuterium (B1214612) NMR spectrum will show signals corresponding to the deuterated positions, confirming the location of the deuterium atoms.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals for the trimethoxypropane backbone.

Mass Spectrometry (MS)

-

GC-MS: Gas chromatography-mass spectrometry is used to determine the purity of the compound and to confirm its molecular weight. The mass spectrum of the deuterated compound will show a molecular ion peak (M+) at a higher m/z value compared to the non-deuterated analog.[4][5]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition and the number of deuterium atoms incorporated.

Isotopic Enrichment Calculation

The isotopic enrichment can be determined from the mass spectrometry data by analyzing the distribution of the molecular ion peaks.[6][7] The relative intensities of the M, M+1, M+2, etc. peaks will differ from the natural abundance due to the presence of deuterium. The percentage of deuteration can be calculated from this distribution.[6][7] NMR can also be used to determine isotopic purity by comparing the integrals of the residual proton signals with a known internal standard.[7][8]

Potential Applications and Logical Workflows

This compound is a valuable tool for researchers in several fields:

-

Metabolic Studies: As a stable isotope-labeled internal standard for the quantification of 1,1,1-Trimethoxypropane or related metabolites in biological matrices.

-

Mechanistic Studies: To probe reaction mechanisms involving the ethyl group of the molecule. The kinetic isotope effect can provide insights into bond-breaking steps.

-

Drug Development: In DMPK (Drug Metabolism and Pharmacokinetics) studies to trace the metabolic fate of compounds containing a trimethoxypropyl moiety.

Visualizations

Caption: Proposed synthesis workflow for this compound.

Caption: Analytical workflow for the characterization of this compound.

Safety Information

The safety precautions for this compound are expected to be similar to those for the non-deuterated compound. 1,1,1-Trimethoxypropane is a flammable liquid and vapor and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for 1,1,1-Trimethoxypropane.[9][10]

References

- 1. 1,1,1-Trimethoxypropane | CAS#:24823-81-2 | Chemsrc [chemsrc.com]

- 2. 1,1,1-Trimethoxypropane | C6H14O3 | CID 141145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1,2,3-Trimethoxypropane | C6H14O3 | CID 30210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propane, 1,2,3-trimethoxy- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Isotopic Purity and Enrichment of 1,1,1-Trimethoxypropane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for determining the isotopic purity and enrichment of 1,1,1-Trimethoxypropane-d5. While specific data for this compound is not publicly available, this document outlines the established analytical techniques and data interpretation approaches used for deuterated molecules, offering a robust framework for its analysis.

Introduction to Isotopic Purity and Enrichment

In the synthesis of isotopically labeled compounds such as this compound, two key parameters define the quality of the final product: isotopic purity and isotopic enrichment.

-

Isotopic Purity: This refers to the proportion of the target isotopologue (in this case, molecules containing five deuterium (B1214612) atoms) relative to all other isotopic variants (isotopologues) of the same compound. It is a measure of how exclusively the desired isotope has been incorporated at the intended positions.

-

Isotopic Enrichment: This term describes the percentage of a specific isotope (deuterium) at a given labeled position within a molecule. For a compound like this compound, which has multiple deuteration sites, the enrichment value reflects the probability of finding a deuterium atom at any one of those five positions.

It is crucial to understand that high isotopic enrichment does not equate to 100% isotopic purity. Due to the statistical nature of deuteration reactions, even with a high enrichment level (e.g., 99%), a population of molecules will contain fewer than the intended number of deuterium atoms.

Analytical Methodologies for Determining Isotopic Purity and Enrichment

The primary analytical techniques for the quantitative analysis of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic distribution of a labeled compound. By measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified. High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve ions with very small mass differences, providing accurate data for calculating isotopic purity and enrichment.[1][2]

Experimental Protocol: Determination of Isotopic Enrichment by GC-MS

A common approach for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Prepare a similar solution of a non-deuterated 1,1,1-Trimethoxypropane standard.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-200.

-

Acquisition Mode: Full scan.

-

-

-

Data Analysis:

-

Identify the retention time of 1,1,1-Trimethoxypropane from the analysis of the non-deuterated standard.

-

Extract the mass spectrum for the peak corresponding to this compound in the deuterated sample.

-

Determine the relative intensities of the molecular ion peaks for each isotopologue (d0 to d5).

-

Correct the observed intensities for the natural abundance of ¹³C and other isotopes.

-

Calculate the isotopic purity and enrichment based on the corrected relative abundances of the isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and to quantify isotopic enrichment. While ¹H NMR can be used to observe the disappearance of signals at the deuterated positions, ²H (Deuterium) NMR directly detects the deuterium nuclei, providing a more direct measure of deuteration.[3][4][5]

Experimental Protocol: Determination of Isotopic Enrichment by ²H NMR

-

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a suitable protonated solvent (e.g., chloroform, CHCl₃).

-

Add an internal standard with a known concentration and a distinct ²H signal if quantitative analysis is required.

-

-

²H NMR Analysis:

-

Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.

-

Solvent: Chloroform (CHCl₃).

-

Acquisition Parameters:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use appropriate relaxation delays to ensure quantitative signal integration.

-

-

-

Data Analysis:

-

Integrate the area of the deuterium signal(s) corresponding to the labeled positions in this compound.

-

Compare the integral to that of the internal standard to determine the absolute amount of deuterium.

-

The isotopic enrichment can be calculated by comparing the observed amount of deuterium to the theoretical maximum.

-

Data Presentation

The quantitative data obtained from MS and NMR analyses can be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Isotopic Distribution of this compound Determined by Mass Spectrometry

| Isotopologue | Mass (m/z) | Relative Abundance (%) |

| d0 | 134 | 0.1 |

| d1 | 135 | 0.5 |

| d2 | 136 | 1.5 |

| d3 | 137 | 3.0 |

| d4 | 138 | 10.0 |

| d5 | 139 | 84.9 |

Table 2: Hypothetical Isotopic Enrichment Data for this compound

| Analytical Method | Isotopic Enrichment (%) | Isotopic Purity (%) |

| Mass Spectrometry | 98.5 | 84.9 |

| ²H NMR | 98.2 | N/A |

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Caption: Workflow for determining isotopic purity and enrichment.

Caption: Relationship between synthesis, analysis, and application.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Search results [inis.iaea.org]

- 5. youtube.com [youtube.com]

A Technical Guide to the Physical Constants of 1,1,1-Trimethoxypropane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical data for 1,1,1-Trimethoxypropane-d5. Due to the current absence of experimentally determined physical constants for the deuterated species in publicly accessible literature, this document presents the known physical properties of its non-deuterated analogue, 1,1,1-Trimethoxypropane. Furthermore, it discusses the anticipated isotopic effects on these properties and outlines general experimental protocols for their determination.

Introduction to this compound

This compound is a deuterated isotopologue of 1,1,1-Trimethoxypropane. The replacement of five hydrogen atoms with deuterium (B1214612) can significantly alter the compound's metabolic fate and reaction kinetics due to the kinetic isotope effect, making it a valuable tool in mechanistic studies and as an internal standard in mass spectrometry. The physical properties of deuterated compounds can exhibit notable differences from their hydrogen-containing counterparts.[1][2]

Physical Constants of 1,1,1-Trimethoxypropane (Non-deuterated)

As a baseline for understanding the properties of the deuterated compound, the following table summarizes the known physical constants of 1,1,1-Trimethoxypropane.

| Physical Property | Value | Source |

| Molecular Formula | C₆H₁₄O₃ | [3] |

| Molecular Weight | 134.17 g/mol | [3] |

| CAS Number | 24823-81-2 | [3][4] |

| Boiling Point | 104.5 ± 20.0 °C at 760 mmHg | ChemSrc |

| Density | 0.9 ± 0.1 g/cm³ | ChemSrc |

| Refractive Index | 1.393 | ChemSrc |

| Flash Point | 25.4 ± 17.3 °C | ChemSrc |

| Vapor Pressure | 35.8 ± 0.2 mmHg at 25°C | ChemSrc |

Anticipated Isotopic Effects on Physical Properties

The substitution of protium (B1232500) (¹H) with deuterium (²H) introduces changes in the physical properties of a molecule, primarily due to the mass difference between the two isotopes.

-

Molecular Weight: The molecular weight of this compound will be higher than that of the non-deuterated form due to the greater mass of deuterium. The calculated molecular weight would be approximately 139.20 g/mol .

-

Boiling Point: Deuterated compounds generally have a slightly higher boiling point than their non-deuterated analogs.[5] For example, the boiling point of heavy water (D₂O) is 101.4 °C, compared to 100.0 °C for H₂O.[5] A similar slight increase is expected for this compound.

-

Density: The density of deuterated compounds is also typically greater. Heavy water is about 10.6% denser than ordinary water.[5][6] A corresponding increase in density is anticipated for this compound.

-

Vibrational Frequency: The carbon-deuterium (C-D) bond has a lower vibrational frequency compared to the carbon-hydrogen (C-H) bond. This difference is fundamental to the kinetic isotope effect and can be observed using infrared (IR) spectroscopy.[7]

Experimental Protocols for Determination of Physical Constants

For novel or uncharacterized compounds like this compound, the following general experimental protocols can be employed to determine key physical constants.

Determination of Boiling Point

The boiling point of a liquid can be determined using a distillation apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For small sample sizes, a micro-boiling point apparatus can be utilized. The Clausius-Clapeyron relation can be used to calculate the boiling point at different pressures if the latent heat of vaporization is known.[8]

Determination of Density

A pycnometer or a digital density meter can be used for the precise determination of the density of a liquid sample. The mass of a known volume of the liquid is measured at a constant temperature.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid. A drop of the sample is placed on the prism, and the instrument measures the extent to which light is bent as it passes through the sample. This measurement is typically performed at a standard temperature, such as 20°C.

Signaling Pathways and Biological Activity

1,1,1-Trimethoxypropane and its deuterated form are simple organic molecules and are not known to be involved in specific biological signaling pathways. Their primary utility in a biological context would be as a tracer or internal standard in metabolic studies.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of a deuterated compound for which direct physical constant data is unavailable.

Caption: Workflow for characterizing a deuterated compound with no existing data.

References

- 1. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 2. Deuterium - Wikipedia [en.wikipedia.org]

- 3. 1,1,1-Trimethoxypropane | C6H14O3 | CID 141145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,1-Trimethoxypropane | CAS#:24823-81-2 | Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Heavy water - Wikipedia [en.wikipedia.org]

- 7. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. omnicalculator.com [omnicalculator.com]

An In-depth Technical Guide to 1,1,1-Trimethoxypropane-d5 for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on 1,1,1-Trimethoxypropane-d5, a deuterated stable isotope-labeled compound. Primarily utilized as an internal standard in analytical chemistry, its application is crucial for achieving accurate quantification in mass spectrometry-based assays, which are fundamental in research and drug development. This document details its chemical identifiers, physicochemical properties, relevant chemical reactions, and standardized experimental protocols.

Chemical Identifiers and Physicochemical Properties

Stable isotope-labeled compounds are essential for precise quantification in complex matrices. This compound serves as an ideal internal standard for its non-deuterated counterpart, co-eluting chromatographically while being distinguishable by mass.

Table 1: Chemical Identifiers for this compound and its Non-deuterated Analog

| Identifier | This compound | 1,1,1-Trimethoxypropane |

| CAS Number | 1219803-49-2[1] | 24823-81-2[1] |

| Molecular Formula | C₆H₉D₅O₃ | C₆H₁₄O₃ |

| Synonyms | Trimethyl Orthopropionate-2,2,3,3,3-d5, Orthopropionic acid-d5 trimethyl ester | Trimethyl orthopropionate |

| Isotopic Enrichment | 98 atom % D[1] | N/A |

| Chemical Purity | 97%[1] | ≥95.0% |

Table 2: Physicochemical Properties

| Property | This compound | 1,1,1-Trimethoxypropane |

| Molecular Weight | 139.21 g/mol [1] | 134.17 g/mol |

| Appearance | Clear, colorless liquid | Clear, colorless liquid |

| Boiling Point | Not specified | 120-125 °C |

| Density | Not specified | 0.944 g/mL at 20 °C |

| Refractive Index | Not specified | n20/D 1.398 |

Key Chemical Reaction: Acid-Catalyzed Hydrolysis

Orthoesters such as 1,1,1-Trimethoxypropane are susceptible to hydrolysis under acidic conditions, yielding an ester and an alcohol. This reaction proceeds via a dialkoxycarbenium ion intermediate. Understanding this mechanism is crucial for sample handling and method development, as acidic conditions can lead to the degradation of the standard.

Experimental Protocols

Representative Synthesis of a Trimethoxypropane Isomer

While a specific protocol for this compound is not publicly detailed, the following procedure for the synthesis of its isomer, 1,2,3-Trimethoxypropane, illustrates a general methodology for the etherification of a polyol. This method can be adapted using deuterated starting materials to produce the desired labeled compound.

Materials:

-

Potassium hydroxide (B78521) (KOH) pellets (85%)

-

(n-Bu)₄NHSO₄ (Tetrabutylammonium hydrogen sulfate)

-

Dimethyl sulfate (B86663) (DMS)

-

Calcium hydride (CaH₂)

-

2 L double-walled glass reactor with cooling and mechanical stirring

Procedure:

-

To the reactor, add glycerol (1.51 mol), KOH pellets (2.53 mol), and (n-Bu)₄NHSO₄ (10 mol%) in small portions with stirring.

-

Stir the mixture at room temperature for 30 minutes until homogeneous.

-

Cool the reactor to 15°C.

-

Carefully add dimethyl sulfate (1.30 mol) dropwise to the reaction medium.

-

Slowly add the remaining KOH (2.53 mol) followed by the dropwise addition of the remaining DMS (1.30 mol).

-

Verify the basicity of the mixture and stir vigorously at room temperature for 24-36 hours.

-

Add pentane to the crude mixture and filter the salts, washing them several times with pentane.

-

The collected salts can be further extracted in a Soxhlet apparatus overnight with pentane.

-

Combine the pentane solutions and concentrate them under reduced pressure.

-

Distill the concentrated product over CaH₂. 1,2,3-Trimethoxypropane is collected at 66-69°C / 90 mbar.

Quantitative Analysis Using this compound as an Internal Standard

This protocol outlines a general procedure for using this compound as an internal standard for the quantification of an analyte (e.g., 1,1,1-Trimethoxypropane or a related small molecule) in a biological matrix by LC-MS/MS.

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analyte and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

-

Prepare a working IS solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of the biological sample (e.g., plasma), add 150 µL of the working IS solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometry:

-

Operate a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both the analyte and the IS.

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Workflow for Quantitative Analysis

The use of a deuterated internal standard is a cornerstone of robust quantitative analytical methods in regulated environments such as pharmaceutical development. The workflow ensures that variability introduced during sample processing is accounted for, leading to highly reliable data.

References

Navigating the Landscape of 1,1,1-Trimethoxypropane-d5: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 1,1,1-Trimethoxypropane-d5. The following sections detail the physical and chemical properties, toxicological data, and recommended procedures for the safe use of this compound in a laboratory setting. The information presented is primarily based on the non-deuterated analogue, 1,1,1-Trimethoxypropane, and should be considered a strong proxy for the deuterated compound.

Core Safety and Property Data

Quantitative data for 1,1,1-Trimethoxypropane and its close isomers are summarized below to provide a clear reference for its physical, chemical, and toxicological properties.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H9D5O3 | N/A |

| Molecular Weight | 139.20 g/mol (calculated) | N/A |

| Boiling Point | 70 - 75 °C @ 20 hPa | |

| 183 °C (literature) | ||

| Density | 0.997 g/cm³ @ 25 °C | |

| Flash Point | 53 °C (127.4 °F) | [1] |

| Appearance | Light yellow liquid | [1] |

| Odor | Odorless | [1] |

Toxicological Information

| Endpoint | Result | Notes | Source |

| Acute Oral Toxicity | Harmful if swallowed. | [1] | |

| Skin Corrosion/Irritation | Non-irritant. | May cause mild skin irritation. Prolonged or frequently repeated skin contact may cause allergic reactions in some individuals. | |

| Serious Eye Damage/Irritation | Not an irritant. | May cause mild eye irritation. | |

| Germ Cell Mutagenicity | Based on available data, the classification criteria are not met. | ||

| Carcinogenicity | Based on available data, the classification criteria are not met. | ||

| Reproductive Toxicity | Based on available data, the classification criteria are not met. | ||

| STOT-Single Exposure | Based on available data, the classification criteria are not met. | ||

| STOT-Repeated Exposure | Based on available data, the classification criteria are not met. |

Experimental Protocols and Workflows

Hazard-Safety Relationship

The inherent properties of this compound dictate the necessary safety precautions. The following diagram illustrates the logical relationship between the compound's hazards and the corresponding safety measures.

Detailed Safety and Handling Procedures

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection :

-

Hand Protection : Wear chemical-resistant gloves (e.g., Nitrile rubber).[1] Gloves should be inspected prior to use and replaced if damaged.

-

Body Protection : A flame-retardant antistatic protective clothing or a standard laboratory coat should be worn.

-

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2]

-

Avoid contact with skin and eyes.[1]

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from heat, sparks, and flame.[1]

-

Incompatible Materials: Strong oxidizing agents.[2]

First Aid Measures

-

If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a doctor.[2]

-

In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

In Case of Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor for treatment advice.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam. Water spray, carbon dioxide (CO2) can also be used.[2]

-

Specific Hazards : Flammable liquid and vapor. Vapors are heavier than air and may spread along floors, and they may form explosive mixtures with air.[2] Containers may explode when heated.

-

Protective Equipment : Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Do not breathe vapors or aerosols.

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up : Cover drains. Collect, bind, and pump off spills. Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.[1] Use spark-proof tools and explosion-proof equipment.[1]

This guide is intended to provide a comprehensive overview of the safe handling of this compound for research and development purposes. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all institutional and local safety regulations.

References

In-depth Technical Guide: Solubility of 1,1,1-Trimethoxypropane-d5 in Organic Solvents

Notice: A comprehensive search for the solubility of 1,1,1-Trimethoxypropane-d5 in organic solvents did not yield specific quantitative data for this deuterated compound. The following guide presents available information on the non-deuterated analogue, 1,1,1-Trimethoxypropane, and related isomers to provide general insights. The lack of specific data prevents the inclusion of detailed experimental protocols and signaling pathway diagrams as requested.

Introduction to 1,1,1-Trimethoxypropane

1,1,1-Trimethoxypropane and its deuterated isotopologue, this compound, are orthoesters. Orthoesters are compounds in which a carbon atom is attached to three alkoxy groups. These compounds are versatile reagents in organic synthesis, often used as protecting groups for carboxylic acids and in the formation of acetals and ketals. The solubility of such compounds is a critical parameter for their application in various chemical reactions and formulations.

Physicochemical Properties

While specific data for this compound is unavailable, the properties of the non-deuterated form and its isomers can offer some guidance.

Table 1: Physicochemical Properties of Trimethoxypropane Isomers

| Property | 1,1,1-Trimethoxypropane | 1,1,3-Trimethoxypropane | 1,2,3-Trimethoxypropane |

| CAS Number | 24823-81-2[1][2] | 14315-97-0[3][4][5] | 20637-49-4[6][7] |

| Molecular Formula | C₆H₁₄O₃[1] | C₆H₁₄O₃[3][4] | C₆H₁₄O₃[7] |

| Molecular Weight | 134.17 g/mol [1][7] | 134.175 g/mol [3] | 134.17 g/mol [7] |

| Appearance | Not specified | Clear colourless to light yellow liquid[3] | Not specified |

| Water Solubility | Not specified | 276 g/L at 25 °C (易溶 - readily soluble)[3] | Not specified |

Expected Solubility in Organic Solvents

Based on the general principle of "like dissolves like," 1,1,1-Trimethoxypropane and its deuterated analogue are expected to be soluble in a range of common organic solvents. The presence of three methoxy (B1213986) groups introduces polarity, while the propane (B168953) backbone provides nonpolar character.

Expected Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), and halogenated hydrocarbons (e.g., dichloromethane, chloroform).

-

Moderate to High Solubility: Expected in polar protic solvents like alcohols (e.g., methanol, ethanol) and in nonpolar solvents like toluene (B28343) and hexanes.

-

Water Solubility: The available data for 1,1,3-Trimethoxypropane indicates good water solubility[3]. It is reasonable to infer that 1,1,1-Trimethoxypropane would also exhibit some degree of water solubility.

Experimental Protocols

Due to the absence of specific studies on the solubility of this compound in the search results, a detailed, cited experimental protocol cannot be provided. However, a general methodology for determining solubility is outlined below.

General Experimental Workflow for Solubility Determination:

Caption: General workflow for determining the solubility of a compound in an organic solvent.

Conclusion

There is a notable lack of publicly available data on the solubility of this compound in organic solvents. While inferences can be drawn from the properties of its non-deuterated isomers, empirical determination is necessary for accurate quantitative data. The general chemical nature of orthoesters suggests good solubility in a wide array of common organic solvents. For researchers and drug development professionals, direct measurement of solubility using standard laboratory procedures is recommended to obtain the precise data required for their applications.

References

- 1. Propane, 1,1,1-trimethoxy- [webbook.nist.gov]

- 2. 1,1,1-Trimethoxypropane | CAS#:24823-81-2 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. 1,1,3-Trimethoxypropane | C6H14O3 | CID 84348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,3-TRIMETHOXYPROPANE CAS#: 14315-97-0 [amp.chemicalbook.com]

- 6. Propane, 1,2,3-trimethoxy- (CAS 20637-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1,2,3-Trimethoxypropane | C6H14O3 | CID 30210 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,1,1-Trimethoxypropane-d5 molecular weight and formula

This technical guide provides a comprehensive overview of 1,1,1-Trimethoxypropane-d5, a deuterated isotopologue of 1,1,1-Trimethoxypropane. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for quantitative analysis.

Core Concepts: The Role of Deuterated Standards

In quantitative mass spectrometry, particularly in complex biological matrices, analytical variability can significantly impact data accuracy and precision. Deuterated internal standards are the gold standard for mitigating these effects.[1][2] By replacing hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), a compound becomes chemically identical to the analyte of interest but is distinguishable by its mass-to-charge ratio in a mass spectrometer. This allows for accurate normalization of analytical variability, including matrix effects, ionization suppression, and instrumental drift.[1][3]

Molecular Profile: 1,1,1-Trimethoxypropane and its d5 Analogue

1,1,1-Trimethoxypropane is an organic compound with the molecular formula C6H14O3.[4] The "-d5" designation in this compound indicates that five hydrogen atoms on the propane (B168953) backbone have been replaced by deuterium atoms. This substitution is typically on the ethyl group, resulting in a molecular formula of C6H9D5O3.

Quantitative Data Summary

The following table summarizes the key quantitative data for both 1,1,1-Trimethoxypropane and its deuterated form.

| Property | 1,1,1-Trimethoxypropane | This compound (Calculated) |

| Molecular Formula | C6H14O3 | C6H9D5O3 |

| Molar Mass | 134.17 g/mol [4] | Approx. 139.20 g/mol |

| Monoisotopic Mass | 134.0943 Da[4] | Approx. 139.1256 Da |

| CAS Number | 24823-81-2[4] | Not available |

Application in Quantitative Analysis

General Experimental Protocol for LC-MS Quantification

The following is a generalized methodology for the use of a deuterated internal standard in a typical bioanalytical workflow.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the analytical standard (e.g., 1,1,1-Trimethoxypropane) in a suitable organic solvent.

-

Prepare a separate stock solution of the internal standard (this compound) at a known concentration.

-

Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analytical standard and a constant concentration of the internal standard.

-

-

Sample Preparation:

-

To an aliquot of the unknown sample, add a precise volume of the internal standard stock solution.

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

-

-

LC-MS Analysis:

-

Inject the prepared samples and calibration standards into the LC-MS system.

-

Develop a chromatographic method to separate the analyte from other components. The analyte and the deuterated internal standard should co-elute.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Selected Reaction Monitoring or SRM).

-

-

Data Analysis:

-

For each sample and standard, calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow of using a deuterated internal standard for quantitative analysis.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

This diagram outlines the key stages from sample preparation, where the internal standard is introduced, through to LC-MS analysis and final concentration determination using a calibration curve. The use of the internal standard at an early stage allows for the correction of variability throughout the entire process.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,1,1-Trimethoxypropane | C6H14O3 | CID 141145 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1,1,1-Trimethoxypropane-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the use of an internal standard is crucial for achieving accurate and precise results. An ideal internal standard co-elutes with the analyte of interest and experiences similar effects from sample preparation and instrument variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte's behavior during extraction, derivatization, and ionization, thus providing the most reliable correction for experimental variations.[1]

1,1,1-Trimethoxypropane-d5 is a deuterated form of 1,1,1-trimethoxypropane, making it an excellent candidate for use as an internal standard in the quantitative analysis of 1,1,1-trimethoxypropane or structurally similar small molecules. The five deuterium (B1214612) atoms on the propane (B168953) backbone result in a mass shift that is easily detectable by a mass spectrometer, without significantly altering the physicochemical properties of the molecule. This document provides detailed application notes and a general protocol for the use of this compound as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Principle of Isotope Dilution Mass Spectrometry

The core of this application lies in the principle of isotope dilution mass spectrometry (IDMS). A known quantity of the stable isotope-labeled internal standard (this compound) is added to the sample at the earliest stage of preparation. The mass spectrometer then measures the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. Because the analyte and the internal standard behave almost identically during the analytical process, this ratio remains constant regardless of sample loss during preparation or fluctuations in instrument response. This allows for highly accurate quantification of the analyte in the original sample.

Potential Applications

While specific published applications for this compound are not widely documented, its chemical structure suggests its utility as an internal standard in the quantification of:

-

1,1,1-Trimethoxypropane: In studies of its metabolism, stability, or environmental fate.

-

Other small, polar, and volatile compounds: Where its similar chromatographic behavior and ionization efficiency would be advantageous.

-

Propane derivatives and short-chain ethers: In various matrices such as environmental samples, food and beverage products, or industrial process streams.

Experimental Protocols

The following is a general protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS method. Note: This is a template and must be optimized and validated for each specific application and matrix.

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of the analyte (e.g., 1,1,1-Trimethoxypropane) and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a concentration of 1 mg/mL.

-

Similarly, prepare a 1 mg/mL primary stock solution of this compound.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the analyte primary stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile) to create a calibration curve. The concentration range will depend on the expected analyte concentration in the samples.

-

-

Internal Standard Spiking Solution:

-

Dilute the this compound primary stock solution to a concentration that will yield a consistent and strong signal in the mass spectrometer when added to the samples. A typical concentration might be in the range of 100-1000 ng/mL.

-

Sample Preparation (Protein Precipitation for Biological Samples)

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma, serum, or a prepared environmental extract).

-

Internal Standard Spiking: Add 20 µL of the internal standard spiking solution to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

-

Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative Example)

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point for small polar molecules.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold and a 3-minute re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for both the analyte and this compound need to be determined by direct infusion and optimization. Hypothetical transitions are provided in the data table below.

-

Source Parameters: These will need to be optimized for the specific instrument but may include:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flows: Optimized for the instrument.

-

-

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data for a calibration curve of 1,1,1-Trimethoxypropane using this compound as the internal standard.

| Calibration Level (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 5,230 | 1,150,000 | 0.0045 |

| 5 | 26,100 | 1,180,000 | 0.0221 |

| 10 | 51,500 | 1,130,000 | 0.0456 |

| 50 | 258,000 | 1,160,000 | 0.2224 |

| 100 | 521,000 | 1,140,000 | 0.4570 |

| 500 | 2,650,000 | 1,170,000 | 2.2650 |

| 1000 | 5,320,000 | 1,150,000 | 4.6261 |

Hypothetical MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 1,1,1-Trimethoxypropane | 135.1 | 71.1 |

| This compound | 140.1 | 76.1 |

Mandatory Visualizations

Caption: A generalized workflow for quantitative analysis using an internal standard.

Caption: The principle of isotope dilution for quantitative analysis.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of its non-deuterated analog and other structurally related small molecules by mass spectrometry. The use of a stable isotope-labeled internal standard is paramount for correcting matrix effects and other sources of analytical variability, thereby ensuring the highest level of data quality. The provided protocol serves as a starting point for method development, which must be followed by rigorous validation to demonstrate its accuracy, precision, linearity, and robustness for the specific application.

References

Application Notes and Protocols for 1,1,1-Trimethoxypropane-d5 in Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes in complex matrices.[1] By introducing a stable isotope-labeled version of the analyte as an internal standard, IDMS effectively corrects for variations during sample preparation and analysis, such as extraction inefficiencies, matrix effects, and instrument fluctuations.[1][2] This document outlines the application and protocols for the use of 1,1,1-Trimethoxypropane-d5 as an internal standard in quantitative mass spectrometry assays.

This compound is the deuterated analog of 1,1,1-trimethoxypropane. Its utility as an internal standard is predicated on its chemical similarity to the target analyte, allowing it to mimic the analyte's behavior throughout the analytical process. The mass difference due to the five deuterium (B1214612) atoms enables distinct detection by the mass spectrometer. This application note provides a framework for developing and validating a quantitative method using this compound.

Key Applications

While specific applications for this compound are not widely documented, it can be hypothesized to be a suitable internal standard for the quantification of its non-labeled counterpart, 1,1,1-trimethoxypropane, or related short-chain orthoesters. Potential applications could include:

-

Industrial Chemistry: Monitoring of synthesis reactions where 1,1,1-trimethoxypropane is a reactant, intermediate, or product.

-

Materials Science: Quantification of residual 1,1,1-trimethoxypropane in polymers or other materials.

-

Environmental Analysis: Detection and quantification of 1,1,1-trimethoxypropane as a potential environmental contaminant.

Experimental Protocols

The following protocols provide a general methodology for the use of this compound in an isotope dilution mass spectrometry workflow. Optimization of these protocols is essential for specific matrices and analytical instrumentation.

1. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1,1,1-trimethoxypropane and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the same solvent.

-

Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Spike each calibration standard and quality control (QC) sample with a fixed concentration of the internal standard working solution. The optimal concentration of the internal standard should be determined during method development, but a common starting point is the mid-point of the calibration curve.

2. Sample Preparation

The choice of sample preparation technique is highly dependent on the sample matrix.

-

Liquid Samples (e.g., Water, Plasma):

-

To 1 mL of the liquid sample, add the internal standard solution.

-

Perform a liquid-liquid extraction (LLE) with a water-immiscible solvent (e.g., ethyl acetate, dichloromethane).

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS or a solvent for GC-MS analysis.

-

-

Solid Samples (e.g., Soil, Polymer):

-

Homogenize the solid sample.

-

Weigh a representative portion of the sample and add the internal standard solution.

-

Perform an appropriate extraction, such as sonication or Soxhlet extraction, with a suitable solvent.

-

Centrifuge or filter the extract to remove solid particles.

-

Concentrate the extract and proceed with any necessary clean-up steps, such as solid-phase extraction (SPE).

-

Evaporate the final extract to dryness and reconstitute as described for liquid samples.

-

3. Instrumental Analysis (LC-MS/MS or GC-MS)

The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will depend on the volatility and thermal stability of 1,1,1-trimethoxypropane.

-

GC-MS Parameters (Illustrative Example):

-

GC System: Agilent 8890 GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for both the analyte and the internal standard must be optimized.

-

-

LC-MS/MS Parameters (Illustrative Example):

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]

-

Mobile Phase: A gradient of water and acetonitrile/methanol with a suitable additive like formic acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: MRM.

-

4. Method Validation

A full method validation should be performed according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Linearity: Analyze calibration standards at a minimum of five concentration levels and assess the linearity of the response ratio (analyte peak area / internal standard peak area) versus concentration.

-

Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.

-

Recovery: Evaluate the efficiency of the extraction process by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

-

Stability: Assess the stability of the analyte in the sample matrix under various storage and handling conditions.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Optimized MRM Transitions for Analyte and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 1,1,1-Trimethoxypropane | Value | Value | Value |

| this compound | Value | Value | Value |

Table 2: Calibration Curve Parameters

| Parameter | Value |

|---|---|

| Calibration Range | e.g., 1 - 1000 ng/mL |

| Regression Equation | e.g., y = 0.05x + 0.001 |

| Correlation Coefficient (r²) | e.g., > 0.995 |

Table 3: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| Low | Value | Value | Value | Value | Value |

| Medium | Value | Value | Value | Value | Value |

| High | Value | Value | Value | Value | Value |

Table 4: Method Sensitivity and Matrix Effect

| Parameter | Value |

|---|---|

| LOD (ng/mL) | Value |

| LOQ (ng/mL) | Value |

| Matrix Effect (%) | Value |

| Recovery (%) | Value |

Visualizations

Diagram 1: General Workflow for Isotope Dilution Mass Spectrometry

Caption: A generalized workflow for quantitative analysis using isotope dilution mass spectrometry.

Diagram 2: Logical Relationship in Isotope Dilution

Caption: The core principle of quantification in isotope dilution mass spectrometry.

References

Application Notes and Protocols for Quantitative Analysis Using 1,1,1-Trimethoxypropane-d5

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled internal standards are indispensable tools in quantitative analysis, particularly in mass spectrometry-based methods. Their use allows for the correction of analytical variability during sample preparation and analysis, ensuring high accuracy and precision. 1,1,1-Trimethoxypropane-d5, a deuterated analog of 1,1,1-trimethoxypropane, serves as a valuable internal standard for specific analytical applications. Its chemical and physical properties closely mimic those of the corresponding non-deuterated analyte, while its mass difference allows for clear differentiation in mass spectrometric analyses.

This document provides detailed application notes and protocols for the use of this compound in quantitative analysis. The information is intended for researchers, scientists, and professionals in drug development and related fields who are developing and validating robust analytical methods.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind the use of this compound is isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotopically labeled standard is added to a sample at the beginning of the workflow. The standard and the target analyte behave almost identically during extraction, derivatization, and chromatography. The mass spectrometer, however, can distinguish between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.

Applications

Based on the chemical structure of 1,1,1-Trimethoxypropane, its deuterated form is theoretically suitable as an internal standard for the quantification of short-chain orthoesters and related compounds. These compounds may be of interest in various fields, including:

-

Metabolomics: For the analysis of small molecule metabolites.

-

Environmental Analysis: For the detection and quantification of specific industrial chemicals or degradation products.

-

Food Science: For the analysis of flavor compounds or additives.

-

Pharmaceutical Analysis: For the quantification of drug metabolites or impurities.

Application Note 1: General Protocol for Quantitative Analysis using this compound by LC-MS/MS

This protocol outlines a general procedure for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. Optimization of specific parameters will be required for individual analytes and matrices.

Experimental Workflow

The following diagram illustrates the general workflow for a quantitative analysis using an internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

Materials and Reagents

-

This compound (Internal Standard)

-

Analyte of interest (e.g., 1,1,1-Trimethoxypropane)

-

LC-MS grade water

-

LC-MS grade organic solvents (e.g., acetonitrile, methanol)

-

Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)

-

Sample matrix (e.g., plasma, urine, environmental water)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Protocol

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank sample matrix.

-

Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.

-

-

Sample Preparation:

-

To an aliquot of the unknown sample, calibration standards, and QCs, add a fixed volume of the this compound working solution to achieve a final concentration that is within the linear range of the assay.

-

Liquid-Liquid Extraction (LLE):

-

Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex mix for 5 minutes.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a new tube.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with an appropriate solvent.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent.

-

-

Evaporate the solvent from the extracted samples under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize the precursor and product ions, collision energy, and other MS parameters for both the analyte and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

-

Data Presentation

The following table is an example of how to present quantitative data from a validation experiment.

| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.95 | 95.0 | 8.5 |

| QC Low | 3 | 2.91 | 97.0 | 6.2 |

| QC Medium | 50 | 51.5 | 103.0 | 4.1 |

| QC High | 150 | 147.0 | 98.0 | 3.5 |

Logical Relationship of Quantitative Analysis

The following diagram illustrates the logical relationship between the components of a quantitative analysis using an internal standard.

Application Notes and Protocols for LC-MS Sample Preparation Using 1,1,1-Trimethoxypropane-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely used for the quantification of small molecules in complex matrices such as plasma, serum, and tissue homogenates.[1] For accurate and precise quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variability during sample preparation and analysis.[2] Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are ideal internal standards because they exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency.[3][4] This ensures reliable correction for matrix effects, ion suppression, and instrumental variability.[2]

This document provides a detailed protocol for the use of 1,1,1-Trimethoxypropane-d5 as an internal standard for the quantification of its non-deuterated analogue or other structurally similar analytes in biological matrices by LC-MS.

Principle

This compound is a deuterated form of 1,1,1-Trimethoxypropane. When added to a sample at a known concentration at the beginning of the sample preparation process, it experiences the same experimental variations as the analyte.[5] In the mass spectrometer, the deuterated internal standard is distinguished from the analyte by its higher mass-to-charge ratio (m/z).[5] By calculating the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved, as this ratio remains constant despite variations in sample preparation and instrument response.[2]

Experimental Protocols

This protocol describes a protein precipitation method for the extraction of an analyte from human plasma using this compound as an internal standard.

Materials and Reagents

-

Human plasma (or other biological matrix)

-

This compound (Internal Standard)

-

Analyte of interest (for calibration standards and quality controls)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, ultrapure (18.2 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Solutions

-

Internal Standard (IS) Spiking Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a working spiking solution at a concentration of 100 ng/mL in methanol.

-

Calibration Standards and Quality Controls (QCs): Prepare a stock solution of the analyte in methanol at 1 mg/mL. Serially dilute this stock solution with blank plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Precipitation Solvent: Use ice-cold acetonitrile containing 0.1% formic acid.

Sample Preparation Workflow

Caption: Workflow for plasma sample preparation using protein precipitation with this compound as an internal standard.

Step-by-Step Protocol

-

Label microcentrifuge tubes for each blank, calibration standard, QC, and unknown sample.

-

To each tube, add 100 µL of the corresponding plasma sample.

-

Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to all tubes except the blank.

-

Add 300 µL of ice-cold acetonitrile (with 0.1% formic acid) to each tube to precipitate proteins.[6]

-

Vortex each tube vigorously for 1 minute.[6]

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a new set of labeled tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.[6]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6]

-

Vortex for 30 seconds, then centrifuge at 13,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer the final supernatant to an autosampler vial for LC-MS analysis.

LC-MS Method Parameters (Hypothetical)

The following are suggested starting parameters and should be optimized for the specific analyte and LC-MS system.

Liquid Chromatography

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions (example) | Analyte: Q1 m/z → Q3 m/z (to be determined) |

| IS (TMP-d5): Q1 m/z → Q3 m/z (to be determined) |

Data Presentation (Hypothetical Quantitative Data)

The following table summarizes the expected performance characteristics of the method.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias at LLOQ, LQC, MQC, HQC) | Within ±15% (±20% at LLOQ) |

| Precision (%CV at LLOQ, LQC, MQC, HQC) | < 15% (< 20% at LLOQ) |

| Mean Extraction Recovery | 85 - 95% |

| Matrix Effect | 90 - 110% |

Conclusion

The use of this compound as an internal standard in conjunction with a protein precipitation sample preparation method provides a robust and reliable workflow for the quantification of target analytes in complex biological matrices. Deuterated internal standards are the foundation of reliable quantitative testing, enhancing accuracy and reproducibility.[2] The protocol presented here offers a solid starting point for method development and can be adapted for various research and drug development applications. It is crucial to perform thorough method validation to ensure the assay meets the required performance characteristics for the intended application.

References

Application Note: Quantitative Analysis of 1,1,1-Trimethoxypropane using a Deuterated Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 1,1,1-trimethoxypropane in various sample matrices using gas chromatography-mass spectrometry (GC-MS) with 1,1,1-trimethoxypropane-d5 as an internal standard. The methodology presented herein provides a robust framework for the accurate and precise quantification of this compound, which is relevant in diverse research and development applications. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow and underlying analytical logic.

Introduction

1,1,1-Trimethoxypropane, also known as trimethyl orthopropionate, is an orthoester of significant interest in organic synthesis and as a potential building block in the development of novel chemical entities. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative GC-MS analysis.[1][2] This approach effectively compensates for variations in sample preparation, injection volume, and instrument response, thereby ensuring high accuracy and precision.

This protocol outlines a complete GC-MS method, including sample preparation, instrument parameters, and data analysis, for the quantification of 1,1,1-trimethoxypropane.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

1,1,1-Trimethoxypropane (≥98% purity)

-

This compound (isotopic purity ≥98%)

-

-

Solvents:

-

Dichloromethane (B109758) (DCM), GC grade or equivalent

-

Methanol, GC grade or equivalent

-

-

Gases:

-

Helium (99.999% purity) for GC carrier gas

-

Standard and Sample Preparation

2.2.1. Stock Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,1,1-trimethoxypropane and dissolve it in 10 mL of dichloromethane in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.

2.2.2. Calibration Standards

Prepare a series of calibration standards by serial dilution of the analyte stock solution with dichloromethane to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

2.2.3. Sample Preparation

The sample preparation method should be adapted based on the sample matrix. For liquid samples where 1,1,1-trimethoxypropane is a component, a simple dilution with dichloromethane may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.

-

General Procedure:

-

To 1 mL of the sample (or an accurately weighed amount of a solid sample), add 1 mL of dichloromethane.

-

Add the internal standard to a final concentration of 20 µg/mL.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge to separate any particulate matter.

-

Transfer the supernatant to a GC vial for analysis.

-

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for your specific instrumentation and application.

Table 1: GC-MS Instrument Parameters